Eilatin

Descripción general

Descripción

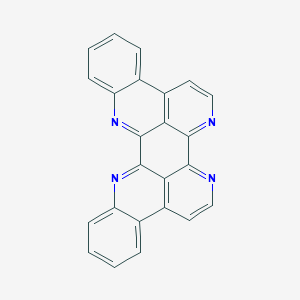

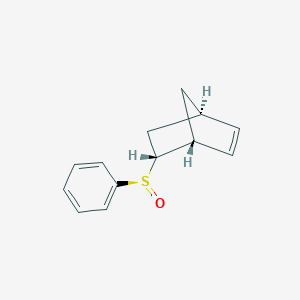

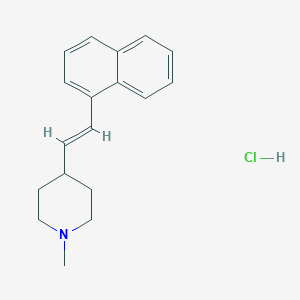

Eilatin is a natural product found in Cystodytes and Eudistoma . It has a molecular formula of C24H12N4 and a molecular weight of 356.4 g/mol .

Synthesis Analysis

The total synthesis of this compound has been described in the literature . The synthesis involves the formation of a symmetrical pentacyclic fused aromatic alkaloid .

Molecular Structure Analysis

The molecular structure of this compound has been investigated using various computational methods . It has a complex structure with multiple rings and nitrogen atoms .

Physical and Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molecular weight of 356.4 g/mol and a XLogP3-AA value of 4.3 . It has no hydrogen bond donors and four hydrogen bond acceptors . It also has no rotatable bonds .

Aplicaciones Científicas De Investigación

Antileukemic Effects

Eilatin has been identified as a substance with potential antileukemic effects. In a study by Einat et al. (1995), this compound demonstrated an ability to inhibit the proliferation of myeloid progenitor cells in patients with chronic myelogenous leukemia (CML), suggesting its potential utility in leukemia treatments (Einat et al., 1995).

Nucleic Acid Binding Specificity

This compound-containing ruthenium complexes were found to bind various nucleic acids, including DNA and RNA. Luedtke et al. (2003) compared these complexes' binding specificity to free this compound and ethidium bromide, revealing unique binding affinities, particularly for single-stranded RNAs (Luedtke et al., 2003).

Anti-HIV Activity

A study by Luedtke et al. (2002) showed that this compound-containing octahedral ruthenium complexes inhibited HIV-1 replication in cells, indicating a potential application in antiviral therapies (Luedtke et al., 2002).

Synthesis and Crystal Structures

Research into the synthesis of this compound, its isomers, and related compounds, as well as their crystal structures, has been conducted to understand their potential applications. For instance, Gut et al. (2003) explored this compound as a ligand in ruthenium complexes, providing insights into their structural and electrochemical properties (Gut et al., 2003).

Inhibition of Leukemic Progenitors

This compound has shown efficacy in inhibiting the self-renewal capacity of leukemic progenitors, suggesting its potential use in acute myeloid leukemia (AML) treatment, as indicated by Lishner et al. (1995) (Lishner et al., 1995).

DNA and RNA Binding Studies

Investigations into this compound's DNA and RNA binding properties, such as the study by Zeglis and Barton (2008), have provided insights into its interaction with nucleic acids, which could have implications for developing new therapeutic agents (Zeglis & Barton, 2008).

Antitrypanosomal Activity

This compound has been evaluated for its antitrypanosomal properties. Feng et al. (2010) identified this compound as a potent agent against Trypanosoma brucei brucei, the causative agent of sleeping sickness (Feng et al., 2010).

Propiedades

IUPAC Name |

3,13,16,26-tetrazaheptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12N4/c1-3-7-17-13(5-1)15-9-11-25-21-19(15)23(27-17)24-20-16(10-12-26-22(20)21)14-6-2-4-8-18(14)28-24/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLONQTAYDCFVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=NC=CC6=C5C(=NC7=CC=CC=C67)C4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923249 | |

| Record name | Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120154-96-3 | |

| Record name | Eilatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120154963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

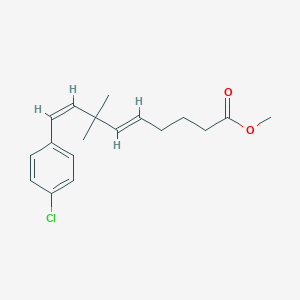

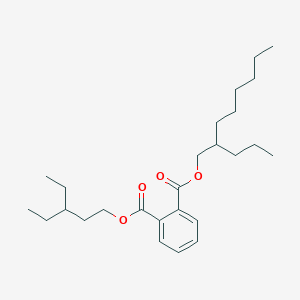

![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)